molecular formula NaSn6 B14433364 CID 71401690 CAS No. 77964-03-5

CID 71401690

Cat. No.: B14433364
CAS No.: 77964-03-5
M. Wt: 735.2 g/mol
InChI Key: QIDSPJZNMSNKCE-UHFFFAOYSA-N
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Description

Structural elucidation via GC-MS or NMR, as outlined in general analytical guidelines , would typically characterize such compounds, including functional groups, molecular weight, and stereochemistry. However, specific spectral data for CID 71401690 are unavailable in the provided evidence.

Properties

CAS No.

77964-03-5

Molecular Formula

NaSn6

Molecular Weight

735.2 g/mol

InChI

InChI=1S/Na.6Sn

InChI Key

QIDSPJZNMSNKCE-UHFFFAOYSA-N

Canonical SMILES

[Na].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 71401690 involves specific synthetic routes and reaction conditions. The exact methods and conditions for its synthesis are crucial for achieving high purity and yield. Typically, the synthesis involves multiple steps, including the use of specific reagents and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand. This involves optimizing the reaction conditions, such as temperature, pressure, and concentration of reagents, to ensure efficient and cost-effective production. The use of continuous flow reactors and other advanced technologies may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions: CID 71401690 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can have different properties and applications, making the study of these reactions crucial for understanding the compound’s versatility.

Scientific Research Applications

CID 71401690 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be used to study specific biochemical pathways or as a tool in molecular biology experiments. In medicine, this compound could be explored for its potential therapeutic effects or as a diagnostic agent. In industry, it may be used in the production of materials, chemicals, or other products.

Mechanism of Action

The mechanism of action of CID 71401690 involves its interaction with specific molecular targets and pathways Understanding these interactions is crucial for elucidating how the compound exerts its effects The compound may bind to specific receptors, enzymes, or other proteins, leading to changes in cellular processes and functions

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Compound (CID) Molecular Formula Molecular Weight (g/mol) LogP<sup>a</sup> Solubility (mg/mL) Key Functional Groups Bioactivity (If Reported)
CID 71401690 Not provided Not provided Not reported Not reported Hypothesized heterocyclic Not available
Oscillatoxin D (101283546) Not provided Not provided Not reported Not reported Macrocyclic polyketide Cytotoxic, marine-derived
2-(4-Nitrophenyl)benzimidazole (72863) C₁₃H₉N₃O₂ 239.23 2.75<sup>b</sup> 0.687 Benzimidazole, nitro group Antifungal, catalytic applications
1,2,3,4-Tetrahydrocyclopenta[b]indole (576503) C₁₀H₁₃N 147.22 2.65<sup>c</sup> 0.22 Indole derivative CNS activity potential

<sup>a</sup> LogP values derived from SILICOS-IT or XLOGP3 predictions .
<sup>b</sup> Predicted using SILICOS-IT.
<sup>c</sup> XLOGP3 calculation.

Key Observations:
  • Structural Complexity : Oscillatoxin derivatives (e.g., CID 101283546) exhibit macrocyclic structures, contrasting with the simpler heterocyclic frameworks of benzimidazoles (CID 72863) or indoles (CID 576503) .
  • Solubility Trends : Nitro-substituted benzimidazoles (CID 72863) show higher aqueous solubility (0.687 mg/mL) compared to hydrophobic indole derivatives (CID 576503: 0.22 mg/mL), likely due to polar functional groups .
  • Bioactivity Correlations : While oscillatoxins are linked to cytotoxicity, benzimidazoles and indoles often target enzymes or receptors, suggesting divergent mechanisms .
Key Observations:
  • Catalyst Efficiency : The A-FGO catalyst used for CID 72863 enables high yields (98%) under mild conditions, emphasizing green chemistry principles .
  • Reaction Duration : Indole derivatives (CID 576503) require longer synthesis times, likely due to stereochemical control .

Table 3: Predicted ADMET Properties

Compound (CID) BBB Permeability CYP Inhibition Log Kp (Skin Permeation) Hazard Statements
This compound Not reported Not reported Not reported Not available
2-(4-Nitrophenyl)benzimidazole (72863) Not reported Not reported -5.32 cm/s H302 (Harmful if swallowed)
1,2,3,4-Tetrahydrocyclopenta[b]indole (576503) Yes CYP2D6 inhibitor -5.32 cm/s Not reported
Key Observations:
  • Toxicity : Nitrobenzimidazoles (CID 72863) carry specific hazard warnings (H302), whereas indoles (CID 576503) may interact with metabolic enzymes like CYP2D6 .

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